molecular formula C26H34F3N7O4S B607289 Elexacaftor CAS No. 2216712-66-0

Elexacaftor

货号 B607289
CAS 编号: 2216712-66-0
分子量: 597.6582
InChI 键: MVRHVFSOIWFBTE-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elexacaftor is a medication that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector . It is available in a single pill with ivacaftor and tezacaftor; the fixed-dose combination, elexacaftor/tezacaftor/ivacaftor (brand name Trikafta), is used to treat people with cystic fibrosis who are homozygous for the f508del mutation . This combination was approved for medical use in the United States in 2019 .


Synthesis Analysis

Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment . The potentiating action of elexacaftor exhibits multiplicative synergy with the established CFTR potentiator ivacaftor in rescuing multiple CFTR class defects .


Molecular Structure Analysis

The molecular structure of Elexacaftor can be found in various scientific databases .


Chemical Reactions Analysis

Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment . The potentiating action of elexacaftor exhibits multiplicative synergy with the established CFTR potentiator ivacaftor in rescuing multiple CFTR class defects .


Physical And Chemical Properties Analysis

Elexacaftor has a molecular formula of C26H34F3N7O4S and a molecular weight of 597.7 g/mol .

科学研究应用

  1. 改善囊性纤维化患者的先进肺部疾病:Elexacaftor与tezacaftor和ivacaftor联合使用,显著改善了患有先进呼吸系统疾病的囊性纤维化患者的肺功能和体重。它还减少了长期氧气、非侵入性通气和肠道管饲料的需求 (Burgel et al., 2021)

  2. 增强囊性纤维化青少年的运动能力:观察到这种药物组合改善了囊性纤维化青少年的运动能力,表明对身体健康和整体幸福有积极影响 (Causer et al., 2022)

  3. 对Phe508del-Gating和残余功能基因型囊性纤维化患者的疗效:这种联合疗法还显示出对囊性纤维化患者中特定基因突变的患者具有疗效,导致更好的肺功能和生活质量 (Barry et al., 2021)

  4. 改善成年囊性纤维化患者的生活质量:使用elexacaftor/tezacaftor/ivacaftor治疗导致改善的肺功能,与提高的生活质量和鼻窦健康相关 (DiMango et al., 2020)

  5. 在肝移植后的囊性纤维化患者中的使用:建议在囊性纤维化相关肝病或肝移植后的个体中使用elexacaftor/tezacaftor/ivacaftor时要谨慎,因为可能会导致肝功能检测值增加和药物相互作用 (Ragan et al., 2021)

  6. 对囊性纤维化青少年的葡萄糖耐量的影响:药物组合对囊性纤维化青少年的葡萄糖耐量的短期影响显示出改善,表明对内分泌胰腺功能有益 (Korten et al., 2022)

安全和危害

Elexacaftor should be used with caution. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

属性

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRHVFSOIWFBTE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027907
Record name Elexacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cystic fibrosis (CF) is the result of a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR proteins produced by this gene are transmembrane ion channels that move sodium and chloride across cell membranes - water follows the flow of chloride ions to the cell surface, which consequently helps to hydrate the surface of the cell and thin the secretions (i.e. mucous) around the cell. Mutations in the CFTR gene produce CFTR proteins of insufficient quantity and/or function, leading to defective ion transport and a build-up of thick mucous throughout the body that causes multi-organ disease involving the pulmonary, gastrointestinal, and pancreatic systems (amongst others). The most common CFTR mutation, the _F508del_ mutation, is estimated to account for 70 to 90% of all CFTR mutations and results in severe processing and trafficking defects of the CFTR protein. Elexacaftor is a CFTR corrector that modulates CFTR proteins to facilitate trafficking to the cell surface for incorporation into the cell membrane. The end result is an increase in the number of mature CFTR proteins present at the cell surface and, therefore, improved ion transport and CF symptomatology. Elexacaftor is used in combination with tezacaftor, another CFTR corrector with a different mechanism of action, and ivacaftor, a CFTR potentiator that improves the function of CFTR proteins on the cell surface - this multi-faceted, triple-drug approach confers a synergistic effect beyond that seen in typical corrector/potentiator dual therapy regimens.
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elexacaftor

CAS RN

2216712-66-0
Record name Elexacaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elexacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELEXACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
SM Hoy - Drugs, 2019 - Springer
A fixed-dose combination tablet of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector tezacaftor and the CFTR potentiator ivacaftor with the next-generation …
Number of citations: 76 link.springer.com
PG Middleton, MA Mall, P Dřevínek… - … England Journal of …, 2019 - Mass Medical Soc
… trial to confirm the efficacy and safety of elexacaftor–tezacaftor–ivacaftor in patients 12 years … Patients were randomly assigned to receive elexacaftor–tezacaftor–ivacaftor or placebo for …
Number of citations: 345 www.nejm.org
DP Nichols, AC Paynter, SL Heltshe… - American journal of …, 2022 - atsjournals.org
Rationale: The cystic fibrosis (CF) modulator drug, elexacaftor/tezacaftor/ivacaftor (ETI), proved highly effective in controlled clinical trials for individuals with at least one F508del allele, …
Number of citations: 151 www.atsjournals.org
F Becq, S Mirval, T Carrez, M Lévêque… - European …, 2022 - Eur Respiratory Soc
… (VX809), tezacaftor, elexacaftor, elexacaftor/tezacaftor with or … that, whereas the combination elexacaftor/tezacaftor/ivacaftor … increased by elexacaftor/tezacaftor/ivacaftor and elexacaftor/…
Number of citations: 22 erj.ersjournals.com
M Comegna, V Terlizzi, D Salvatore, C Colangelo… - Antibiotics, 2021 - mdpi.com
The new CFTR modulator combination, elexacaftor/tezacaftor/ivacaftor (Trikafta) was approved by the FDA in October 2019 for treatment of Cystic Fibrosis in patients 6 years of age or …
Number of citations: 15 www.mdpi.com
PG Middleton, JL Taylor-Cousar - Expert review of respiratory …, 2021 - Taylor & Francis
… CFTR modulator elexacaftor–tezacaftor–ivacaftor. … of elexacaftor and tezacaftor significantly improved the processing and trafficking of F508del-CFTR compared with elexacaftor alone (…
Number of citations: 30 www.tandfonline.com
PR Burgel, I Durieu, R Chiron, S Ramel… - American journal of …, 2021 - atsjournals.org
… elexacaftor, which was combined with tezacaftor–ivacaftor (9). Phase 3 clinical trials released in 2019 showed that treatment with elexacaftor… of elexacaftor–tezacaftor–elexacaftor, which …
Number of citations: 148 www.atsjournals.org
K Ridley, M Condren - The Journal of Pediatric …, 2020 - meridian.allenpress.com
… Exposure to elexacaftor in patients with hepatic … for elexacaftor (87.3%), tezacaftor (72%), and ivacaftor (87.8%) with renal elimination being the secondary path of excretion. Elexacaftor …
Number of citations: 78 meridian.allenpress.com
Y Huang, G Paul, J Lee, S Yarlagadda… - American Journal of …, 2021 - atsjournals.org
Methods To monitor CFTR function, HEK293 cells were transiently transfected with indicated CFTR variants. Cotransfection of GFP-expression plasmid was performed for positive …
Number of citations: 19 www.atsjournals.org
HGM Heijerman, EF McKone, DG Downey… - The Lancet, 2019 - thelancet.com
… This phase 3, multicentre, randomised, double-blind, active-controlled trial of elexacaftor in … assigned (1:1) to 4 weeks of elexacaftor 200 mg orally once daily plus tezacaftor 100 mg …
Number of citations: 887 www.thelancet.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。